molecular formula C9H15ClN2O2S B1444027 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride CAS No. 878784-25-9

4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

Cat. No. B1444027
CAS RN: 878784-25-9
M. Wt: 250.75 g/mol
InChI Key: FUUDOHMYMNKRIJ-UHFFFAOYSA-N
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Description

The compound 4-Aminomethylphenylboronic acid hydrochloride is a related compound. It has a molecular formula of C7H11BClNO2 .


Synthesis Analysis

While specific synthesis methods for “4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride” were not found, a process for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid has been described .


Molecular Structure Analysis

The molecular structure of 4-Aminomethylphenylboronic acid hydrochloride is represented by the formula C7H11BClNO2 .


Chemical Reactions Analysis

Amines, such as the one in your compound, can undergo a variety of reactions. They can react with acid chlorides to form amides , and primary amines can react with halogenoalkanes to give a mixture of products .


Physical And Chemical Properties Analysis

4-Aminomethylphenylboronic acid hydrochloride is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Biological Properties

Sulfonamide derivatives have been extensively studied for their diverse bioactive spectrum resulting from chemical modifications of classical antibacterial aminobenzenesulfonamide. These modifications have rendered sulfonamides capable of serving in various medicinal roles, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. The exploration of these derivatives aims at designing new drug molecules with broad-spectrum efficacy, high activity, and low toxicity. This encompasses efforts to extend new medicinal applications for sulfonamide compounds (He Shichao et al., 2016).

Environmental and Water Treatment Implications

The presence and fate of sulfonamide antibiotics in aquatic environments have been of growing concern due to their potential ecosystem and human health impacts. Research into the abiotic transformation and ecotoxicity change of sulfonamides highlights the urgent need for advanced water treatment technologies capable of mitigating the ecological risks associated with these compounds. The review underlines the effectiveness of hydroxyl radical-based advanced oxidation processes (AOPs) in eliminating sulfonamides toxicity, although the selectivity issues posed by water constituents present challenges. The emerging trend leans towards employing biochar or metal-based oxidants in AOPs for more efficient sulfonamide treatment (Jingchen Li et al., 2021).

Analytical and Detection Techniques

Recent advancements in the electrochemical determination of sulfonamides underscore the importance of developing sensitive, quick, and cost-effective methods for monitoring these compounds. Electroanalytical techniques, particularly those leveraging molecular imprinting technology, have shown significant promise for the selective determination of sulfonamides, offering insights into the presence of drug residues in animal products and their potential harm to human health through the food chain. This review points to electrochemical determination as a valuable approach for the analysis of sulfonamides, emphasizing the need for surface modification of electrodes to enhance sensing performance (L. Fu et al., 2020).

Synthesis and Chemical Properties

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, such as 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, have been a focal point of research. This includes the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, the production of multifunctional click cycloalkyne agents, and the improvement of intramolecular Pauson-Khand reactions. Such research endeavors facilitate the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility and value of aminobenzenesulfonamide derivatives in both organic syntheses and the pharmaceutical industry (Kyosuke Kaneda, 2020).

Safety and Hazards

The safety data sheet for 4-(Aminomethyl)benzonitrile hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

While specific future directions for “4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride” were not found, a related compound, 4-(Aminomethyl) Benzonitrile Hydrochloride, has been used for efficient and stable perovskite solar cells .

properties

IUPAC Name

4-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDOHMYMNKRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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